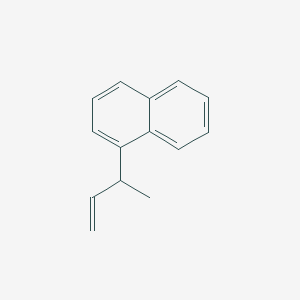

Naphthalene, 1-(1-methyl-2-propenyl)-

Beschreibung

Naphthalene, 1-(1-methyl-2-propenyl)- (CAS 2489-86-3), is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a 1-methyl-2-propenyl group at the 1-position. This compound is structurally related to simpler alkylnaphthalenes like 1-methylnaphthalene and 2-methylnaphthalene but differs in the complexity of its substituent.

These analogs provide a foundation for inferring properties of 1-(1-methyl-2-propenyl)-naphthalene.

Eigenschaften

CAS-Nummer |

114812-00-9 |

|---|---|

Molekularformel |

C14H14 |

Molekulargewicht |

182.26 g/mol |

IUPAC-Name |

1-but-3-en-2-ylnaphthalene |

InChI |

InChI=1S/C14H14/c1-3-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h3-11H,1H2,2H3 |

InChI-Schlüssel |

FPPAXQRBHIIHGV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C=C)C1=CC=CC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 1-(1-methyl-2-propenyl)-, typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with 1-methyl-2-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalene, 1-(1-methyl-2-propenyl)-, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.

Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Naphthoquinones and other oxygenated derivatives.

Reduction: Saturated hydrocarbons.

Substitution: Nitro, sulfo, and halogenated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Naphthalene, 1-(1-methyl-2-propenyl)-, has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying PAH behavior.

Biology: Investigated for its interactions with biological macromolecules and potential effects on living organisms.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of naphthalene, 1-(1-methyl-2-propenyl)-, involves its interaction with molecular targets through various pathways:

Electrophilic Aromatic Substitution: The compound can undergo electrophilic attack due to the electron-rich aromatic ring, leading to the formation of substituted derivatives.

Oxidation-Reduction Reactions: The compound can participate in redox reactions, altering its chemical structure and properties.

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

Key Insights :

- The propenyl group introduces an allylic double bond, enhancing reactivity in oxidation or addition reactions compared to methyl-substituted analogs .

- Increased hydrophobicity (higher log P) suggests greater persistence in lipid-rich environments or sediments .

Toxicological Profiles

Acute and Chronic Toxicity

- 1-Methylnaphthalene/2-Methylnaphthalene: Inhalation: Rodent studies show respiratory inflammation (LOAEL: 10 ppm) and hepatic effects (NOAEL: 1 ppm) . Oral: Gastrointestinal irritation and body weight reduction observed in intermediate exposure .

- 1-(1-Methyl-2-Propenyl)-Naphthalene: No direct data available.

Mechanisms of Action

- Methylnaphthalenes are metabolized via cytochrome P450 enzymes to epoxides and diols, which bind to cellular macromolecules, causing oxidative stress and tissue damage .

- The propenyl group in 1-(1-methyl-2-propenyl)-naphthalene could form more stable epoxides or allylic radicals, exacerbating DNA adduct formation .

Environmental Fate and Degradation

| Parameter | 1-(1-Methyl-2-Propenyl)-Naphthalene | 1-Methylnaphthalene |

|---|---|---|

| Air Degradation | Slower (resistant to photooxidation) | Moderate (half-life ~1 day) |

| Soil Adsorption | High (Koc > 1,000) | Moderate (Koc ~500) |

| Biodegradation | Limited (steric hindrance) | Moderate |

Key Insights :

- The bulky propenyl group likely reduces biodegradation rates due to steric hindrance, increasing environmental persistence .

- Higher log P values correlate with stronger adsorption to organic matter in soils .

Analytical Challenges

- Methylnaphthalenes : Routinely detected via GC-MS in biological and environmental samples. Metabolites (e.g., 1-naphthol) are biomarkers .

- 1-(1-Methyl-2-Propenyl)-Naphthalene : Requires specialized methods for metabolite identification. Current data gaps include standardized protocols for quantifying propenyl-derived metabolites in tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.